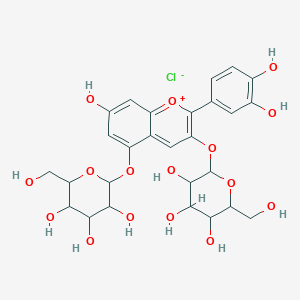

Cyanidin 3,5-diglucoside

Descripción

See also: Hibiscus sabdariffa Flower (part of).

Propiedades

Número CAS |

2611-67-8 |

|---|---|

Fórmula molecular |

C27H30O16 |

Peso molecular |

610.5 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,31-38H,7-8H2 |

Clave InChI |

MVCZYIINCNBXDB-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] |

SMILES canónico |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] |

Otros números CAS |

2611-67-8 |

Sinónimos |

Cyanin chloride |

Origen del producto |

United States |

Foundational & Exploratory

The Occurrence and Analysis of Cyanidin 3,5-diglucoside: A Technical Guide for Researchers

An In-depth Examination of the Natural Sources, Quantification, and Biological Activities of a Prominent Anthocyanin

Introduction

Cyanidin 3,5-O-diglucoside, also known as cyanin, is a water-soluble anthocyanin responsible for the vibrant red, purple, and blue pigmentation in a variety of fruits, flowers, and vegetables. As a member of the flavonoid family, this phytochemical has garnered significant interest within the scientific community for its potential health-promoting properties, including its antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of Cyanidin 3,5-diglucoside, detailed methodologies for its extraction and quantification, and an exploration of its known biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is found in a range of plant species, with particularly high concentrations in berries and certain vegetables. The content of this anthocyanin can vary significantly depending on the plant cultivar, growing conditions, and ripeness at the time of harvest.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound content in various natural sources, compiled from multiple scientific studies. This allows for a clear comparison of its prevalence across different foods.

| Food Source | Plant Species | Mean Content (mg/100g FW) | Minimum Content (mg/100g FW) | Maximum Content (mg/100g FW) | Standard Deviation | No. of Samples (n) | No. of Studies (N) | References |

| Black elderberry | Sambucus nigra | 17.46 | 5.00 | 36.00 | 10.24 | 13 | 13 | [1] |

| Common bean (Black) | Phaseolus vulgaris | 1.98 | - | - | - | - | - | [1] |

| Pomegranate, pure juice | Punica granatum | 3.39 (mg/100ml) | 0.46 | 7.14 | 1.69 | 16 | 16 | [1] |

| Pomegranate, juice from concentrate | Punica granatum | 3.14 (mg/100ml) | 3.14 | 3.14 | 0.00 | 1 | 1 | [1] |

| Artichoke (violet cultivars) | Cynara scolymus | Present, but quantification varies | - | - | - | - | - | [2] |

| Red-fleshed apple | Malus sp. | Present | - | - | - | - | - | |

| Red cabbage | Brassica oleracea | Present | - | - | - | - | - | [3] |

| Red wine | Vitis vinifera | Present | - | - | - | - | - | |

| Blueberry | Vaccinium sp. | 2.18×10⁻⁸ - 3.63×10⁻⁸ (mg/kg) | - | - | - | - | - | [4] |

FW: Fresh Weight

Experimental Protocols

Accurate extraction and quantification of this compound are crucial for research and development. The following section details established methodologies for these processes.

Extraction of this compound from Plant Material

A common method for extracting anthocyanins, including this compound, involves the use of acidified organic solvents to enhance stability and extraction efficiency.

Protocol: Acidified Methanol (B129727) Extraction

-

Sample Preparation: Homogenize fresh or freeze-dried plant material into a fine powder.

-

Extraction Solvent: Prepare a solution of methanol acidified with 1.0 N HCl (85:15, v/v).[5]

-

Extraction Process:

-

Mix 30 grams of the ground plant material with 200 mL of the acidified methanol solvent.[5]

-

Sonicate the mixture for 15 minutes to facilitate cell wall disruption and enhance extraction.[5]

-

Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C.[5]

-

Decant the supernatant into a clean flask.[5]

-

Repeat the extraction process on the pellet with an additional 200 mL of the solvent and sonicate for another 15 minutes.[5]

-

Combine the supernatants from both extractions.[5]

-

-

Concentration: Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator.[5]

-

Storage: Store the concentrated extract at -20°C in the dark to prevent degradation.

Purification by Solid-Phase Extraction (SPE)

For cleaner samples and to isolate specific anthocyanins, Solid-Phase Extraction (SPE) is a widely used purification technique.

Protocol: SPE Purification

-

Cartridge Selection: Utilize Discovery DPA-6S or DSC-SCX cartridges for the isolation of anthocyanidin 3,5-diglucosides.[3]

-

Sample Loading: Load the crude extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-eluting solvent to remove impurities such as sugars and organic acids.

-

Elution: Elute the anthocyanin fraction using an appropriate solvent mixture, such as methanol with a small percentage of formic acid.

-

Further Processing: The eluted fraction can be concentrated and used for quantification or further purification steps.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is the gold standard for the quantification of this compound.

Protocol: HPLC-DAD/MS Quantification

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[6]

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient program involves a linear increase in the concentration of mobile phase B over time to separate the different anthocyanins. For example, a gradient from 5% to 20% B over 15 minutes.[6]

-

Detection:

-

DAD: Monitor the absorbance at the visible maximum of this compound, which is typically around 520 nm.[6]

-

MS: Utilize electrospray ionization (ESI) in positive ion mode to detect the specific mass-to-charge ratio (m/z) of this compound.

-

-

Quantification: Create a calibration curve using a certified reference standard of this compound. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and skin health.

Modulation of the GLK Signaling Pathway for Skin Hydration

Recent studies have demonstrated that this compound can improve skin hydration by activating the Germinal Center Kinase (GLK) signaling pathway, which in turn upregulates the expression of Hyaluronan Synthase 2 (HAS2).[7]

Caption: GLK Signaling Pathway Activation by this compound.

General Workflow for Extraction and Analysis

The following diagram illustrates a typical experimental workflow for the extraction, purification, and quantification of this compound from a plant source.

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a noteworthy anthocyanin with a significant presence in various edible plants. Its potential health benefits warrant further investigation, which requires robust and reliable analytical methods for its extraction and quantification. The protocols and data presented in this technical guide offer a solid foundation for researchers and professionals to advance the understanding and application of this promising natural compound.

References

- 1. Showing all foods in which the polyphenol Cyanidin 3,5-O-diglucoside is found - Phenol-Explorer [phenol-explorer.eu]

- 2. scispace.com [scispace.com]

- 3. Isolation techniques for anthocyanidin 3,5-diglucosides and their related chemicals using supramolecules technique, and two solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. phcog.com [phcog.com]

- 7. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Cyanidin 3,5-diglucoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3,5-diglucoside, also known as cyanin, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, cyanidin 3,5-diglucoside has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central cyanidin aglycone to which two glucose moieties are attached at the 3 and 5 positions of the C-ring. The presence of these sugar molecules enhances its water solubility and stability compared to the aglycone alone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₁O₁₆⁺ | [1] |

| Molecular Weight | 611.52 g/mol | [1] |

| CAS Number | 2611-67-8 | [1] |

| Appearance | Dark red/purple powder | |

| Solubility | Highly water-soluble | |

| XLogP3 | -3.0 | |

| Topological Polar Surface Area | 298 Ų | |

| Hydrogen Bond Donor Count | 12 | |

| Hydrogen Bond Acceptor Count | 16 |

Table 2: Spectral Properties of this compound

| Spectral Data | Wavelength (nm) or Chemical Shift (ppm) | Source |

| UV-Vis (λmax) | ~520-530 nm (in acidic methanol) | |

| ¹H NMR | See detailed table below | |

| ¹³C NMR | See detailed table below |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C-2 | 162.1 | - |

| C-3 | 134.1 | - |

| C-4 | 145.2 | 8.89 (s) |

| C-5 | 158.1 | - |

| C-6 | 95.1 | 6.64 (d, J=1.8 Hz) |

| C-7 | 158.9 | - |

| C-8 | 103.4 | 6.90 (d, J=1.8 Hz) |

| C-9 | 147.3 | - |

| C-10 | 113.2 | - |

| C-1' | 120.5 | - |

| C-2' | 117.5 | 8.02 (d, J=2.2 Hz) |

| C-3' | 146.1 | - |

| C-4' | 155.1 | - |

| C-5' | 117.9 | 6.98 (d, J=8.5 Hz) |

| C-6' | 127.8 | 8.35 (dd, J=8.5, 2.2 Hz) |

| Glc (C-3)-1 | 102.3 | 5.35 (d, J=7.8 Hz) |

| Glc (C-5)-1 | 102.9 | 5.18 (d, J=7.6 Hz) |

| (Other sugar protons) | - | 3.2-4.0 (m) |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of several key signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound stems from its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity has been quantified using various assays.

Table 4: Quantitative Antioxidant Activity of Cyanidin Glycosides

| Assay | Compound | Antioxidant Capacity | Source |

| DPPH | This compound | Similar to Cyanidin 3-glucoside | |

| ABTS | Cyanidin 3-glucoside | Higher than Pelargonidin 3-glucoside and Delphinidin 3-glucoside | |

| FRAP | This compound | Similar to Cyanidin 3-glucoside | |

| ORAC | Cyanidin 3-glucoside | 2.1 x 10⁶ µM Trolox Equivalents/g |

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can inhibit this pathway by preventing the phosphorylation of IκBα.[2]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophiles, including this compound, can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[3]

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, which are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. These effects are often linked to the modulation of the MAPK signaling pathway. While specific IC₅₀ values for this compound are not extensively reported, studies on the closely related cyanidin-3-glucoside demonstrate significant cytotoxic effects against various cancer cell lines.

Table 5: Cytotoxicity of Cyanidin-3-glucoside in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| MCF-7 | Breast Cancer | ~100 | |

| HT-29 | Colon Cancer | ~200 | |

| HepG2 | Liver Cancer | ~150 |

Note: IC₅₀ values can vary significantly depending on the assay conditions and cell line.

Experimental Protocols

Extraction and Purification of this compound

A general protocol for the extraction and purification of this compound from plant material is outlined below.

Methodology:

-

Extraction: Homogenize fresh or freeze-dried plant material with acidified methanol (e.g., methanol with 0.1% HCl) to extract the anthocyanins.

-

Filtration and Concentration: Filter the extract to remove solid residues and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Solid-Phase Extraction (SPE): Load the concentrated extract onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids. Elute the anthocyanins with acidified methanol.

-

Preparative HPLC: Further purify the anthocyanin fraction using preparative high-performance liquid chromatography (HPLC) with a C18 column and a gradient of acidified water and methanol or acetonitrile.

-

Lyophilization: Collect the fraction corresponding to this compound and lyophilize to obtain a pure, powdered sample.

HPLC-UV/Vis Analysis

Instrumentation:

-

HPLC system with a diode array detector (DAD) or a UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A: 5% formic acid in water

-

B: 5% formic acid in methanol

Gradient Elution:

-

A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 30-40 minutes to elute the anthocyanins.

Detection:

-

Monitor the absorbance at the λmax of this compound, which is around 520 nm.

Quantification:

-

Prepare a calibration curve using a pure standard of this compound of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Conclusion

This compound is a natural anthocyanin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, make it a compelling candidate for further research and development. This technical guide provides a foundational understanding of its chemical structure, properties, and biological activities, along with practical experimental protocols, to aid researchers and scientists in their exploration of this promising natural compound. As research continues to unravel the full therapeutic potential of this compound, it is poised to become a valuable tool in the prevention and treatment of a range of chronic and inflammatory diseases.

References

- 1. Cyanidin-3,5-O-diglucoside - Wikipedia [en.wikipedia.org]

- 2. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Cyanidin 3,5-diglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3,5-diglucoside is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits, flowers, and vegetables. As a glycosylated derivative of cyanidin, it exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the known biological activities of Cyanidin 3,5-diglucoside and its closely related analogue, Cyanidin 3-glucoside (C3G), for which a greater body of research is currently available. The document details the antioxidant, anti-inflammatory, anticancer, and skin-hydrating properties of this compound, presenting quantitative data, experimental methodologies, and visualizations of the key signaling pathways involved.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Its activity is often evaluated through various in vitro assays that measure its capacity to neutralize different types of radicals.

Quantitative Antioxidant Data

The antioxidant capacity of this compound and its aglycone, cyanidin, has been quantified in several studies. The following table summarizes key findings, including IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and values from other antioxidant capacity assays like ORAC (Oxygen Radical Absorbance Capacity) and TEAC (Trolox Equivalent Antioxidant Capacity).

| Compound/Extract | Assay | Result | Reference |

| This compound, Cyanidin 3-glucoside, and other anthocyanins | DPPH | IC50: 2.20 µg/mL | [1] |

| This compound, Cyanidin 3-glucoside, and other anthocyanins | TEAC | 1.64 µg/mL | [1] |

| This compound, Cyanidin 3-glucoside, and other anthocyanins | ORAC | 5.66 µg/mL | [1] |

| Cyanidin | DPPH | IC50: 63 µM | [2] |

| Delphinidin (for comparison) | DPPH | IC50: 80 µM | [2] |

| Trolox (standard antioxidant) | DPPH | IC50: 1.30 µM | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound using DPPH.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol) at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

Methanol or ethanol (B145695) as a blank

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and the positive control.

-

Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare the DPPH working solution. Its absorbance at 517 nm should be approximately 1.0.

-

-

Assay:

-

To each well of a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL).

-

Add the same volume of the positive control and blank solutions to their respective wells.

-

Add the DPPH solution to all wells (e.g., 100 µL).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity

This compound and related anthocyanins exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of cyanidin glycosides has been demonstrated through the inhibition of various inflammatory markers. The table below presents quantitative data on the inhibition of pro-inflammatory cytokines and enzymes.

| Compound | Cell Line/Model | Inflammatory Stimulus | Measured Parameter | Inhibition/Effect | Reference |

| Cyanidin-3-glucoside (C3G) | Human neutrophils | TNF-α production | 50% inhibition | [3] | |

| Cyanidin-3-glucoside (C3G) | Human neutrophils | IL-6 production | 30% inhibition | [3] | |

| Cyanidin-3-glucoside (C3G) | HT-29 human intestinal cells | Cytokines | Nitric Oxide (NO) production | ~75% reduction with 25 µM C3G | [4] |

| Cyanidin-3-glucoside (C3G) | HT-29 human intestinal cells | Cytokines | Prostaglandin E2 (PGE2) production | Significant reduction | [4] |

| Cyanidin-3-glucoside (C3G) | HT-29 human intestinal cells | Cytokines | IL-8 production | Significant reduction | [4] |

| Cyanidin-3-glucoside (C3G) | THP-1 macrophages | LPS | iNOS and COX-2 expression | Dose-dependent inhibition | [5] |

Signaling Pathways in Inflammation

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

NF-κB Signaling Pathway:

Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. Cyanidin glycosides can inhibit this pathway by preventing the phosphorylation of IκBα, thus sequestering NF-κB in the cytoplasm.[6][7]

MAPK Signaling Pathway:

The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Inflammatory stimuli activate this cascade, leading to the phosphorylation and activation of downstream transcription factors that promote the expression of inflammatory mediators. Cyanidin glycosides have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[6]

Nrf2 Signaling Pathway:

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the expression of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), which have anti-inflammatory effects.[8][9]

Experimental Protocol: Western Blot Analysis for MAPK and NF-κB Pathways

This protocol provides a general workflow for assessing the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Inflammatory stimulus (e.g., LPS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., LPS) for a specific duration (e.g., 30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer and collect the lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Anticancer Activity

This compound and related anthocyanins have demonstrated anticancer properties in various cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.

Quantitative Anticancer Data

The cytotoxic effects of cyanidin glycosides against different cancer cell lines are typically quantified by IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Cyanidin-3-glucoside (C3G) | MKN-45 (Gastric Cancer) | CCK-8 | 86.98 µM | [10] |

| Cisplatin (DDP) (for comparison) | MKN-45 (Gastric Cancer) | CCK-8 | 157.54 µM | [10] |

| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | MTT | 110 µg/ml (24h), 60 µg/ml (48h) | [11] |

| Cyanidin | MCF-7 (Breast Cancer) | SRB | 47.18 µM | [2] |

| Delphinidin (for comparison) | MCF-7 (Breast Cancer) | SRB | 120 µM | [2] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

-

Skin Hydration

Recent studies have highlighted the potential of this compound in improving skin hydration by upregulating the expression of hyaluronic acid synthase 2 (HAS2), a key enzyme in hyaluronic acid synthesis.

Mechanism of Action

This compound has been shown to increase the kinase activity of Germinal Center Kinase (GLK), an upstream regulator of the MAPK signaling pathway. This activation of the GLK-MAPK cascade leads to an upregulation of HAS2 expression, resulting in increased hyaluronic acid production and improved skin hydration.

Experimental Protocol: Skin Hydration Measurement using a Corneometer

A Corneometer is a non-invasive device used to measure the hydration level of the stratum corneum, the outermost layer of the skin.

Principle:

The measurement is based on the capacitance of a dielectric medium. Water has a higher dielectric constant than other substances in the skin. The Corneometer measures changes in the skin's capacitance, which is directly related to its water content.

Procedure:

-

Acclimatization:

-

Subjects should acclimatize to the controlled environment (temperature and humidity) for at least 20-30 minutes before measurements are taken.

-

-

Measurement:

-

The Corneometer probe is gently pressed onto the skin surface at the designated measurement site (e.g., forearm or cheek).

-

The device provides a numerical reading in arbitrary units (A.U.), which corresponds to the skin's hydration level.

-

Multiple readings are typically taken at each site and averaged.

-

-

Data Analysis:

-

Changes in Corneometer readings before and after the application of a product containing this compound are used to assess its effect on skin hydration.

-

Conclusion

This compound is a promising bioactive compound with a diverse range of therapeutic and cosmetic applications. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, underscore its potential in the prevention and treatment of chronic diseases. Furthermore, its demonstrated ability to induce apoptosis in cancer cells and improve skin hydration highlights its relevance in oncology and dermatology. While much of the existing research has focused on the more common Cyanidin 3-glucoside, the available data for this compound suggests similar and, in some cases, potentially synergistic effects. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and to establish optimal dosages for various applications in drug development and functional foods. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this fascinating natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]

- 8. Effects of dietary cyanidin-3-diglucoside-5-glucoside complexes with rutin/Mg(II) against H2O2-induced cellular oxidative stress [pubmed.ncbi.nlm.nih.gov]

- 9. Cyanidin-3-glucoside and its phenolic acid metabolites attenuate visible light-induced retinal degeneration in vivo via activation of Nrf2/HO-1 pathway and NF-κB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Cyanidin 3,5-diglucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3,5-diglucoside, a prominent member of the anthocyanin family, exhibits significant antioxidant properties that are of considerable interest to the fields of nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the antioxidant mechanisms of Cyanidin 3,5-diglucoside, focusing on its direct radical scavenging activities and its ability to modulate cellular antioxidant defense systems. Detailed experimental protocols for key in vitro and cell-based antioxidant assays are provided, alongside a summary of quantitative antioxidant capacity data. Furthermore, this guide illustrates the critical signaling pathways involved in its cytoprotective effects, most notably the Keap1-Nrf2-ARE pathway, through detailed diagrams to facilitate a deeper understanding of its molecular mechanisms of action.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits, vegetables, and flowers. Among these, this compound (also known as cyanin) is a widely distributed anthocyanin with demonstrated potent antioxidant effects. Its chemical structure, characterized by a flavylium (B80283) cation with hydroxyl groups and two glucose moieties, underpins its capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key drivers of oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic and degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Therefore, understanding the antioxidant properties of this compound is paramount for its potential application as a nutraceutical or therapeutic agent.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging

This compound can directly neutralize free radicals by donating a hydrogen atom or an electron, which is a characteristic feature of phenolic compounds. The presence of hydroxyl groups on the B-ring of the cyanidin aglycone is crucial for this activity. This direct scavenging mechanism is the basis for several widely used in vitro antioxidant capacity assays.

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, this compound exerts its antioxidant effects by upregulating endogenous antioxidant defense mechanisms. A primary pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of a battery of protective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.

-

Glutamate-Cysteine Ligase (GCL) and Glutathione (B108866) S-Transferases (GSTs): Enzymes involved in the synthesis and utilization of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Enzymes that catalyze the dismutation of superoxide radicals and the decomposition of hydrogen peroxide, respectively.

Studies have shown that this compound and its complexes can enhance cellular antioxidant activities via the Nrf2/HO-1 signaling pathway[1].

The activation of the Nrf2 pathway by this compound is a key mechanism by which it confers protection against oxidative stress-induced cellular damage.

Quantitative Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. It is important to note that direct quantitative data for the pure compound can be limited, and often, data from its closely related and well-studied counterpart, Cyanidin 3-glucoside, is used as a proxy. Glycosylation patterns can influence antioxidant activity.

| Antioxidant Assay | Compound | Parameter | Value | Reference |

| DPPH Radical Scavenging | This compound | Reactivity | ≈ Cyanidin 3-glucoside | [2] |

| ABTS Radical Scavenging | This compound | Reactivity | < Cyanidin 3-glucoside | [2] |

| FRAP | This compound | Reactivity | ≈ Cyanidin 3-glucoside | [2] |

| ORAC | This compound complexes | Synergistic Interaction | Synergistic with Rutin (B1680289) and Mg(II) | [3] |

| Cellular Antioxidant Activity | This compound complexes | EC50 | Lower than this compound alone | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for common in vitro and cell-based assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle to protect from light.

-

-

Sample Preparation:

-

Prepare a series of concentrations of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample or standard (e.g., 100 µL) to each well.

-

Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at approximately 734 nm.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare a series of concentrations of this compound in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of the sample or standard to the ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at approximately 593 nm.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

-

Sample Preparation:

-

Prepare a series of concentrations of this compound.

-

-

Assay Procedure:

-

In a 96-well microplate, mix a small volume of the sample with the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4-60 minutes)[5].

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The FRAP value of the sample is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a pro-oxidant. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Methodology:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black microplate and culture until confluent.

-

-

Compound and Probe Incubation:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution containing both DCFH-DA (e.g., 25 µM) and various concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.

-

-

Induction of Oxidative Stress:

-

Remove the treatment solution and wash the cells with PBS.

-

Add a solution of a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) (e.g., 600 µM), to induce ROS production.

-

-

Data Acquisition:

-

Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Record measurements at regular intervals for 1 hour.

-

-

Calculation:

-

The area under the curve (AUC) of fluorescence versus time is calculated for both control and treated wells.

-

The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) x 100

-

The EC50 value (the concentration of the compound required to inhibit 50% of ROS formation) can be determined from a dose-response curve.

-

Visualizing Signaling Pathways and Workflows

Keap1-Nrf2-ARE Signaling Pathway

Caption: The Keap1-Nrf2-ARE signaling pathway activated by this compound.

General Antioxidant Mechanism

Caption: Simplified mechanism of direct radical scavenging by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

References

- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]

- 3. Effect of complexes of cyanidin-3-diglucoside-5-glucoside with rutin and metal ions on their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of dietary cyanidin-3-diglucoside-5-glucoside complexes with rutin/Mg(II) against H2O2-induced cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valorization of Onion-Processing Waste: Digestive Fate, Bioavailability, and Cellular Antioxidant Properties of Red and Yellow Peels Polyphenols [mdpi.com]

The Anti-inflammatory Potential of Cyanidin 3,5-diglucoside: A Technical Guide for Researchers

Introduction

Cyanidin (B77932) 3,5-diglucoside, an anthocyanin found in various pigmented plants, is emerging as a compound of significant interest in the field of inflammation research and drug development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of Cyanidin 3,5-diglucoside and its closely related analogue, Cyanidin 3-glucoside (C3G), for which a greater body of research currently exists. The anti-inflammatory properties of these compounds are primarily attributed to their ability to modulate key signaling pathways, reduce the production of pro-inflammatory mediators, and mitigate oxidative stress. This document will delve into the molecular mechanisms, present quantitative data from relevant studies, and outline typical experimental protocols.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of cyanidin glycosides are multifaceted, targeting several key aspects of the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, downregulation of pro-inflammatory enzymes and cytokines, and activation of the Nrf2 antioxidant response pathway.

Inhibition of Pro-inflammatory Signaling Pathways

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Cyanidin 3-glucoside has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[1][2] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[1][3] Studies have demonstrated that C3G can downregulate TNF-α-induced nuclear translocation of NF-κB in Caco-2 cells.[4]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another critical signaling cascade in the inflammatory process. Activation of these kinases leads to the expression of various inflammatory mediators. C3G has been found to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, thereby inhibiting the MAPK pathway.[1][2]

Downregulation of Pro-inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by cyanidin glycosides leads to a significant reduction in the production of several key pro-inflammatory molecules:

-

Pro-inflammatory Cytokines: C3G has been shown to inhibit the production of TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various cell and animal models.[1][2] In human neutrophils, C3G inhibited TNF-α production by 50% and IL-6 production by 30%.[5]

-

Pro-inflammatory Enzymes: Cyanidin glycosides can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[4][6]

Modulation of Oxidative Stress

Cyanidin glycosides possess potent antioxidant properties, which contribute significantly to their anti-inflammatory effects. They can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.[7] Furthermore, C3G has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[4][8] Activation of Nrf2 leads to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of cyanidin glycosides.

Table 1: In Vitro Studies on the Effects of Cyanidin Glycosides on Inflammatory Markers

| Compound | Cell Line | Stimulant | Marker | Concentration | Effect | Reference |

| Cyanidin-3-glucoside | Human Neutrophils | - | TNF-α | - | 50% inhibition | [5] |

| Cyanidin-3-glucoside | Human Neutrophils | - | IL-6 | - | 30% inhibition | [5] |

| Cyanidin-3-glucoside | Caco-2 cells | TNF-α | NF-κB translocation | 20-40 μM | Dose-dependent reduction | [4] |

| Cyanidin-3-glucoside | Caco-2 cells | TNF-α | iNOS expression | - | Downregulation | [4] |

| Cyanidin-3-glucoside | Caco-2 cells | TNF-α | COX-2 expression | - | Downregulation | [4] |

| Cyanidin-3-glucoside | HT-29 cells | Cytokines | NO production | 25 µM | Down-regulation | [9] |

| Cyanidin-3-glucoside | HT-29 cells | Cytokines | PGE2 production | 25 µM | Down-regulation | [9] |

| Cyanidin-3-glucoside | HT-29 cells | Cytokines | IL-8 production | 25 µM | Down-regulation | [9] |

| Cyanidin-3-glucoside | THP-1 macrophages | LPS | iNOS mRNA | 1-100 µM | Dose-dependent inhibition | [10] |

| Cyanidin-3-glucoside | THP-1 macrophages | LPS | COX-2 mRNA | 1-100 µM | Dose-dependent inhibition | [10] |

Table 2: In Vivo Studies on the Effects of Cyanidin Glycosides on Inflammation

| Compound | Animal Model | Condition | Dosage | Effect | Reference |

| Cyanidin-3-glucoside | BALB/c mice | Carrageenan-induced inflammation | - | Inhibition of NF-κB activation and COX-2 expression | [4] |

| Cyanidin-3-glucoside | BALB/c mice | Antibiotic-associated diarrhea | 40 mg/kg for 5 days | Reduced p65 phosphorylation, TNF-α, IL-6, and IL-12 levels | [4] |

| Cyanidin-3-glucoside | DSS-induced colitic mice | Colitis | - | Reduced pro-inflammatory cytokines (IL-6, IL-1β, IL-18, IL-17, TNF-α, IFN-γ) | [4] |

| Cyanidin-3-diglucoside-5-glucoside | C57BL/6J mice | D-galactose-induced aging | 700 μmol/kg body weight for 6 weeks | Increased SOD and GPx activity, suppressed MDA content | [11] |

Experimental Protocols

This section outlines typical methodologies used to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1), intestinal epithelial cells (e.g., Caco-2, HT-29), or human fibroblast-like synoviocytes (FLS) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1-24 hours) before being stimulated with an inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL).

2. Measurement of Inflammatory Mediators:

-

ELISA: Enzyme-linked immunosorbent assay is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants.

-

Griess Assay: This colorimetric assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in the culture medium.

-

Prostaglandin E2 (PGE2) Immunoassay: This assay is used to measure the levels of PGE2, a product of COX-2 activity.

3. Western Blot Analysis for Signaling Proteins:

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from treated cells.

-

SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK) and inflammatory enzymes (iNOS, COX-2).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.

-

PCR Amplification: qRT-PCR is performed using specific primers for genes encoding pro-inflammatory cytokines and enzymes. The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).

In Vivo Animal Models of Inflammation

1. Animal Models:

-

LPS-induced Systemic Inflammation: Mice or rats are injected with LPS to induce a systemic inflammatory response.

-

Carrageenan-induced Paw Edema: Carrageenan is injected into the paw of rodents to induce localized acute inflammation.

-

Collagen-induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis.

-

Dextran Sulfate Sodium (DSS)-induced Colitis: DSS is administered in drinking water to induce colitis, a model for inflammatory bowel disease.

2. Treatment and Sample Collection:

-

Administration: this compound is typically administered orally (gavage) or intraperitoneally before or after the induction of inflammation.

-

Sample Collection: Blood, tissues (e.g., paw, colon, lung), and bronchoalveolar lavage fluid (BALF) are collected at specific time points for analysis.

3. Assessment of Inflammation:

-

Clinical Scoring: In models like CIA, disease severity is assessed by scoring paw swelling and inflammation.

-

Histopathology: Tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and tissue damage.

-

Biochemical Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (ELISA), myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Food-derived cyanidin-3- O-glucoside alleviates oxidative stress: evidence from the islet cell line and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Health Benefits of Dietary Cyanidin-3,5-Diglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin-3,5-diglucoside (C3,5G) is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. As a dietary component, C3,5G and its close analog, cyanidin-3-glucoside (C3G), have garnered significant scientific interest for their potential health-promoting properties. This technical guide provides an in-depth overview of the current understanding of the health benefits of cyanidin-3,5-diglucoside, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from pertinent studies. Given the greater abundance of research on C3G, data from studies on this closely related compound are also included to provide a broader context for the potential bioactivities of cyanidin (B77932) glycosides.

Core Health Benefits and Mechanisms of Action

The health benefits of cyanidin-3,5-diglucoside and related cyanidin glycosides are primarily attributed to their potent antioxidant and anti-inflammatory activities. These fundamental properties underpin their protective effects across a range of physiological and pathological processes.

Antioxidant Effects

Cyanidin-3,5-diglucoside exhibits significant antioxidant activity by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[1] In a study on D-galactose-induced aging in mice, a cyanidin-3-diglucoside-5-glucoside-rich extract was shown to increase the activity of key antioxidant enzymes.[1] This modulation of antioxidant capacity is crucial in mitigating oxidative stress, a key factor in cellular aging and the pathogenesis of numerous chronic diseases.[1][2]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Cyanidin glycosides have demonstrated the ability to modulate inflammatory pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3][4][5] By inhibiting NF-κB activation, cyanidin compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[1][3]

Skin Health and Hydration

Recent research has highlighted a specific benefit of cyanidin-3,5-diglucoside in skin health. It has been shown to improve skin hydration by upregulating the expression of Hyaluronic Acid Synthase 2 (HAS2). This effect is mediated through the modulation of the GLK-MAP2K-MAPK signaling pathway.

Neuroprotection

The antioxidant and anti-inflammatory properties of cyanidin glycosides contribute to their neuroprotective effects. Studies have shown that cyanidin-3-glucoside can protect neuronal cells from oxidative stress-induced damage and apoptosis. It has been observed to attenuate neuronal membrane damage and preserve mitochondrial function under ischemic conditions.

Cardiovascular Protection

Dietary intake of anthocyanins has been associated with a reduced risk of cardiovascular disease.[6][7][8] The protective effects of cyanidin glycosides on the cardiovascular system are multifaceted, involving the improvement of lipid profiles, enhancement of endothelial function, and reduction of oxidative stress and inflammation within the vasculature.[8]

Anti-Cancer Potential

Emerging evidence suggests that cyanidin glycosides may possess anti-cancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[9][10][11][12] The anti-cancer effects are linked to the modulation of cell cycle regulation and the induction of apoptotic pathways.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on cyanidin-3,5-diglucoside and the closely related cyanidin-3-glucoside, providing insights into their dose-dependent effects.

Table 1: Effects of Cyanidin-3-diglucoside-5-glucoside-rich Extract on Antioxidant Enzymes in D-galactose-induced Aging in Mice [1]

| Parameter | Control Group | D-galactose Group | D-galactose + CY3D5G-rich extract (700 μmol/kg body weight) |

| Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Data not specified | Decreased | Increased (p < 0.05) |

| Glutathione (B108866) Peroxidase (GPx) Activity (U/mg protein) | Data not specified | Decreased | Increased (p < 0.05) |

| Total Antioxidant Capacity (T-AOC) (U/mg protein) | Data not specified | Decreased | Increased (p < 0.05) |

| Malondialdehyde (MDA) Content (nmol/mg protein) | Data not specified | Increased | Suppressed (p < 0.05) |

Table 2: Neuroprotective Effects of Mulberry C3G Fraction on Primary Cortical Neurons Exposed to Oxygen-Glucose Deprivation (OGD) [13]

| Treatment Group | Cell Viability (%) | LDH Release (%) |

| Sham | 95.1 ± 1.6 | Data not specified |

| OGD | 37.6 ± 5.3 | 47.2 ± 3.4 |

| OGD + Mulberry C3G (5 µg/ml) | 61.5 ± 8.0 | 30.8 ± 3.1 |

| OGD + Mulberry C3G (10 µg/ml) | 61.4 ± 7.3 | 29.9 ± 2.6 |

Table 3: Anti-inflammatory Effects of Cyanidin-3-O-glucoside (C3G) on Cytokine Production [1]

| Cell Type/Model | Stimulant | C3G Concentration | Effect on TNF-α Production | Effect on IL-6 Production |

| Human Neutrophils | Not specified | Not specified | 50% inhibition | 30% inhibition |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the health benefits of cyanidin-3,5-diglucoside and related compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is largely impermeable to cell membranes. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., cyanidin-3,5-diglucoside) for a specified period.

-

After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Cytotoxicity Assessment (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity.[19][20][21][22][23]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

-

Protocol:

-

Culture cells in a 96-well plate and treat with the test compound.

-

After the incubation period, collect the cell culture supernatant.

-

Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Add the collected supernatant to a new plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubate for a specified time at room temperature, protected from light.

-

Measure the absorbance at 490 nm. The level of formazan formation is directly proportional to the amount of LDH released.

-

Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)

The activities of key antioxidant enzymes are often measured to assess the effect of a compound on the cellular antioxidant defense system.[24][25][26]

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals (e.g., nitroblue tetrazolium, NBT). SOD in the sample will compete for the superoxide radicals, thereby inhibiting the reaction of the detector molecule.

-

Protocol: The assay typically involves mixing the cell or tissue lysate with the reaction mixture and measuring the change in absorbance over time. The degree of inhibition of the detector molecule's reaction is proportional to the SOD activity.

-

-

Catalase (CAT) Activity Assay:

-

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Protocol: The rate of H₂O₂ decomposition is monitored by measuring the decrease in absorbance at 240 nm. The reaction is initiated by adding the cell or tissue lysate to a solution of H₂O₂ in a suitable buffer.

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: This assay couples the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by GPx with the oxidation of NADPH by glutathione reductase.

-

Protocol: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

-

Hyaluronic Acid Synthase 2 (HAS2) Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of specific genes.[27][28][29][30]

-

Principle: This method involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye.

-

Protocol:

-

Isolate total RNA from cells treated with the test compound.

-

Perform reverse transcription to synthesize cDNA.

-

Set up the qPCR reaction with the cDNA template, gene-specific primers for HAS2, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

-

Run the qPCR reaction in a real-time PCR cycler.

-

Analyze the data to determine the relative expression of HAS2 mRNA, typically normalized to a housekeeping gene.

-

Signaling Pathways and Experimental Workflows

The biological effects of cyanidin-3,5-diglucoside are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

Caption: Inhibition of the NF-κB Signaling Pathway by Cyanidin-3,5-diglucoside.

Caption: Activation of the Nrf2 Antioxidant Pathway by Cyanidin-3,5-diglucoside.

Caption: GLK-MAP2K-MAPK Signaling Pathway for Improved Skin Hydration.

Caption: Experimental Workflow for Assessing Antioxidant Effects.

Conclusion and Future Directions

Dietary cyanidin-3,5-diglucoside and its related compounds exhibit a range of health benefits, primarily stemming from their antioxidant and anti-inflammatory properties. The modulation of key signaling pathways such as NF-κB and Nrf2, as well as more specific pathways like the GLK-MAP2K-MAPK cascade in skin, underscores the molecular basis for these effects. While a significant body of research exists for cyanidin-3-glucoside, further studies focusing specifically on cyanidin-3,5-diglucoside are warranted to elucidate its unique pharmacokinetic profile and to confirm and expand upon the health benefits observed with its mono-glucoside counterpart. Future research should aim to conduct more human clinical trials to establish effective dosages and to explore the full therapeutic potential of this promising natural compound in the prevention and management of chronic diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug development and nutritional science to design and execute further investigations into the health benefits of dietary cyanidin-3,5-diglucoside.

References

- 1. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 7. Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Anthocyanins on Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biopurify.cn [biopurify.cn]

- 11. Cyanidin-3-glucoside binds to talin and modulates colon cancer cell adhesions and 3D growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Neuroprotective Potential of Cyanidin-3-glucoside Fraction Extracted from Mulberry Following Oxygen-glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. 4.6. Lactate Dehydrogenase Release Assay [bio-protocol.org]

- 20. LDH cytotoxicity assay [protocols.io]

- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 24. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. cloud-clone.com [cloud-clone.com]

- 29. The Human Hyaluronan Synthase 2 (HAS2) Gene and Its Natural Antisense RNA Exhibit Coordinated Expression in the Renal Proximal Tubular Epithelial Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Natural Antisense Transcript for Hyaluronan Synthase 2 (HAS2-AS1) Induces Transcription of HAS2 via Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Cyanidin 3,5-diglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3,5-diglucoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and vegetables. Beyond its role as a pigment, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. A thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it—is paramount for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the current knowledge regarding the pharmacokinetics and metabolism of Cyanidin 3,5-diglucoside, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). While specific data for the 3,5-diglucoside is limited, extensive research on the closely related Cyanidin 3-glucoside (C3G) provides valuable insights.

Absorption

Following oral ingestion, this compound, like other anthocyanins, is believed to be absorbed in both the stomach and the small intestine. The glycosylation pattern influences the absorption efficiency. The presence of two glucose moieties in this compound may affect its uptake compared to its monoglucoside counterpart. Studies on C3G suggest that a significant portion can be absorbed, with a relative bioavailability of approximately 12.38% (5.37% excreted in urine and 6.91% in breath) in humans after a 500 mg dose.[1]

Distribution

Once absorbed, this compound and its metabolites are distributed throughout the body via the systemic circulation.

Metabolism

The metabolism of this compound is a complex process involving both host enzymes and the gut microbiota. The initial step likely involves the hydrolysis of the glycosidic bonds to yield the aglycone, cyanidin. This can be followed by degradation of the cyanidin structure.

The gut microbiota plays a crucial role in the breakdown of cyanidin into smaller phenolic compounds.[2] Key metabolites that have been identified following the administration of cyanidin glycosides include protocatechuic acid and phloroglucinaldehyde. These metabolites may then undergo further Phase I and Phase II metabolism in the liver, involving processes like methylation, glucuronidation, and sulfation.[3][4] This extensive metabolism results in a diverse array of circulating metabolites, each with its own pharmacokinetic profile and potential biological activity.

dot

Excretion

The elimination of this compound and its metabolites occurs primarily through urine and feces. The parent compound and its various metabolites can be detected in these matrices following administration.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for Cyanidin 3-glucoside (C3G), which serves as a valuable reference for understanding the behavior of this compound.

| Parameter | Value | Species | Dose | Reference |

| Cmax (Maximum Concentration) | 5.97 ± 2.14 µmol/L (for metabolites) | Human | 500 mg | [1] |